molecular formula C8H7Cl2NO2 B14774025 2-Amino-3,4-dichloro-5-methylbenzoic acid

2-Amino-3,4-dichloro-5-methylbenzoic acid

Cat. No.: B14774025
M. Wt: 220.05 g/mol
InChI Key: KXCGBTJDIYQQEB-UHFFFAOYSA-N
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Description

2-Amino-3,4-dichloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7Cl2NO2. This compound is characterized by the presence of an amino group, two chlorine atoms, and a methyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4-dichloro-5-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. The process begins with the nitration of m-toluic acid to form 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to a hydrogenation reduction reaction in the presence of a hydrogenation catalyst to yield 2-Amino-3-methylbenzoic acid. Finally, chlorination is carried out using a chlorination reagent such as N-chlorosuccinimide in the presence of benzoyl peroxide to introduce the chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dichloro-5-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-Amino-3,4-dichloro-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dichloro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can disrupt cellular processes by interacting with enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with only one chlorine atom.

    2-Amino-3-bromo-5-methylbenzoic acid: Contains a bromine atom instead of chlorine.

    2-Amino-6-methylbenzoic acid: Lacks chlorine atoms but has a similar benzoic acid core.

Uniqueness

2-Amino-3,4-dichloro-5-methylbenzoic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The specific positioning of these chlorine atoms enhances its potential for various applications compared to similar compounds with fewer or different substituents.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2-amino-3,4-dichloro-5-methylbenzoic acid

InChI

InChI=1S/C8H7Cl2NO2/c1-3-2-4(8(12)13)7(11)6(10)5(3)9/h2H,11H2,1H3,(H,12,13)

InChI Key

KXCGBTJDIYQQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Cl)N)C(=O)O

Origin of Product

United States

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